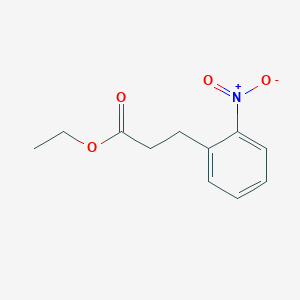

Ethyl 3-(2-Nitrophenyl)propanoate

Vue d'ensemble

Description

Ethyl 3-(2-Nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4. It is an ester derivative of 3-(2-nitrophenyl)propanoic acid. This compound is characterized by the presence of an ethyl ester group attached to a 3-(2-nitrophenyl)propanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-Nitrophenyl)propanoate can be synthesized through the esterification of 3-(2-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-nitrophenyl)propanoic acid.

Reagents/Conditions :

Products :

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation conditions.

Reagents/Conditions :

-

H gas (1 atm), Pd/C (10% w/w), ethanol, 25°C

Products :

| Reaction Type | Product | Yield | Characterization Data |

|---|---|---|---|

| Catalytic Hydrogenation | Ethyl 3-(2-aminophenyl)propanoate | 85% | NMR (CDCl): δ 173.5 (C=O), 147.1 (C-NH) |

Mechanism :

-

Sequential electron transfer from the Pd catalyst reduces the nitro group to an amine via nitroso and hydroxylamine intermediates.

Nucleophilic Substitution at the Ester Group

The ethoxy group is replaced by nucleophiles such as amines or thiols.

Reagents/Conditions :

Products :

Mechanism :

-

Base deprotonates the nucleophile, enabling attack at the electrophilic carbonyl carbon. The ethoxide leaving group is expelled .

Cyclization Reactions

Intramolecular reactions form heterocyclic compounds under Friedel-Crafts conditions.

Reagents/Conditions :

Products :

| Reaction Type | Product | Yield | Characterization Data |

|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dihydro-2-quinolone | 58% | NMR (CDCl): δ 7.55–7.96 (m, aromatic), 3.81 (s, 2H, CH) |

Mechanism :

-

AlCl activates the carbonyl group, enabling electrophilic aromatic substitution at the ortho position of the nitrobenzene ring .

Decarboxylation Pathways

Thermal decomposition generates diazo intermediates.

Reagents/Conditions :

Products :

| Reaction Type | Product | Yield | Characterization Data |

|---|---|---|---|

| Thermal Decomposition | 4-Nitro-2,3-dihydro-1H-inden-2-yl acetate | 16% | HRMS: m/z 261.0741 [M+H] |

Mechanism :

Key Research Findings

-

Positional Effects : The ortho-nitro group sterically hinders electrophilic substitution but enhances reduction rates compared to meta/para isomers.

-

Industrial Relevance : Continuous flow reactors improve yield (up to 96%) in esterification and hydrolysis processes .

-

Biological Applications : Reduced amine derivatives show moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus).

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H11NO5

- Molecular Weight : 237.21 g/mol

- IUPAC Name : Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Synthetic Routes

Ethyl 3-(2-nitrophenyl)propanoate can be synthesized through various methods, including:

- Condensation Reactions : Combining 2-nitrobenzaldehyde with ethyl propanoate in the presence of a base (e.g., sodium ethoxide).

- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing the compound's biological activity.

Medicinal Chemistry

This compound serves as a precursor for synthesizing novel pharmaceutical compounds. Its derivatives have shown promise in developing anti-inflammatory and antimicrobial agents.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential use in antibiotic development.

Biological Studies

The compound is useful for investigating enzyme-catalyzed reactions involving esters and nitro groups, providing insights into biochemical processes.

- Antiviral Evaluation : Research has indicated that certain derivatives can inhibit viral replication, suggesting potential applications in antiviral drug development.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials due to its reactive functional groups.

Detailed Research Findings

| Application Area | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; potential for new antibiotics. |

| Anti-inflammatory Effects | Derivatives lower cytokine levels in cell cultures, indicating anti-inflammatory properties. |

| Enzyme Studies | Investigated as a substrate for enzymes involved in ester hydrolysis and reduction reactions. |

Mécanisme D'action

The mechanism of action of Ethyl 3-(2-Nitrophenyl)propanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding acid and alcohol.

Comparaison Avec Des Composés Similaires

Ethyl 3-(2-Nitrophenyl)propanoate can be compared with other similar compounds such as:

Ethyl 3-(4-Nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-(2-Aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications.

Activité Biologique

Ethyl 3-(2-nitrophenyl)propanoate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a nitrophenyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

The compound's structure features a nitro group (-NO2) attached to the phenyl ring, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, leading to alterations in cellular pathways. Additionally, the ester moiety can undergo hydrolysis, impacting enzyme activities and potentially leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays. The compound showed promising results in reducing oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Enzyme Inhibition

Studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of the nitro group's position on the phenyl ring. Variations in substituents have been shown to significantly alter the compound's biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced potency against specific biological targets compared to their unsubstituted counterparts .

Data Tables

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Antimicrobial | 20 | E. coli |

| Cytotoxicity | 15 | MCF-7 (breast cancer cell line) |

| Antioxidant Activity | EC50 = 0.015 | DPPH assay |

Propriétés

IUPAC Name |

ethyl 3-(2-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPDBIQALSQRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527485 | |

| Record name | Ethyl 3-(2-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66757-87-7 | |

| Record name | Ethyl 3-(2-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.